N-benzyl-2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-BENZYL-2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-BENZYL-2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and benzothiophene derivatives, such as:
Benzofuran: Known for its antimicrobial properties.
Benzothiophene: Studied for its potential in drug development and material science.
Uniqueness
N-BENZYL-2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H28N2O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C28H28N2O3S/c1-17-12-13-21-20(16-33-26(21)18(17)2)14-24(31)30-28-25(22-10-6-7-11-23(22)34-28)27(32)29-15-19-8-4-3-5-9-19/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
FGRYGICXJSFMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
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